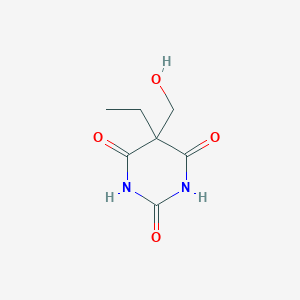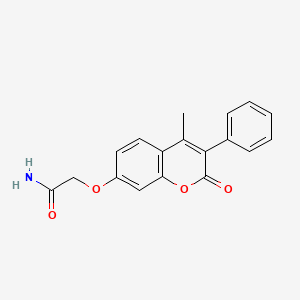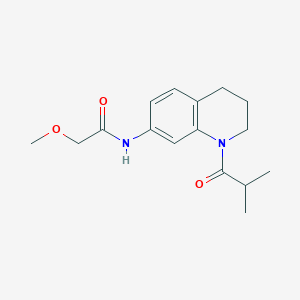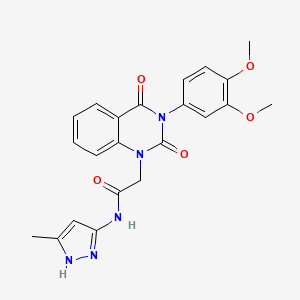
5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione” is a synthetic biomaterial that is widely used in the field of regenerative tissues . It is also known as "5-ethyl-5-(hydroxymethyl)-β,β-dimethyl-1,3-dioxane-2-ethanol diacrylate (EHD)" . This compound is used in the creation of polymeric scaffolds, which are designed to guide tissue repair .
Molecular Structure Analysis
The conformational transformations of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane in the gas phase, as well as in mixtures with chloroform, DMSO, benzene, and water, have been studied using computer simulation at the DFT PBE/3 ζ level of theory .Chemical Reactions Analysis
Cyclic acetal monomers, having two vinyl groups (crosslinker), are helpful for the preparation of hydrolytically degradable polymeric network . For example, hydrogels containing 2-[5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-yl]-2-methylpropanol diacrylate (EHD) and poly(ethylene glycol) diacrylate (PEGDA) have been synthesized via free radical polymerization of the two diacrylate monomers by redox initiation .Mécanisme D'action
Target of Action
It’s known that this compound is a cyclic acetal , and cyclic acetals are often used in the design of biodegradable and biocompatible polymers .
Mode of Action
The compound interacts with its targets through a process known as radical polymerization . This process involves the formation of a polymer by the reaction of monomer molecules. In the case of 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione, it’s used as a monomer in the formation of hydrogels .
Biochemical Pathways
It’s known that the compound is involved in the formation of hydrolytically degradable polymeric networks .
Pharmacokinetics
As a cyclic acetal, it’s expected to have good biocompatibility and biodegradability .
Result of Action
It’s known that the compound is used in the formation of hydrogels , which have various applications in tissue engineering .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conformational transformations of similar compounds have been studied in different environments such as the gas phase and in mixtures with chloroform, DMSO, benzene, and water .
Avantages Et Limitations Des Expériences En Laboratoire
EHT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its effects can be easily measured using various biochemical and physiological assays. However, there are also limitations to its use in lab experiments. It is a complex compound that requires a high degree of expertise in organic chemistry to synthesize, and its effects may vary depending on the dosage and administration method.
Orientations Futures
There are several future directions for the research on EHT. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and administration method for EHT in these conditions. Additionally, EHT has potential applications in the field of sports performance, as it has been shown to improve cognitive function and reaction times. Further research is needed to determine the optimal dosage and administration method for EHT in this context. Finally, EHT has potential applications in the field of anti-aging, as it has been shown to have neuroprotective effects on the brain. Further research is needed to determine the optimal dosage and administration method for EHT in this context.
Méthodes De Synthèse
EHT is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires a high degree of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
EHT has been the subject of extensive scientific research due to its potential applications in various fields. It has been shown to have neuroprotective effects on the brain, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
The safety data sheet for “5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle the substance with care, wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
5-ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-2-7(3-10)4(11)8-6(13)9-5(7)12/h10H,2-3H2,1H3,(H2,8,9,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDNUJFZDRNEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)

![N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2859827.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2859828.png)

![N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2859832.png)
![3-(benzenesulfonyl)-7-chloro-N-propan-2-yltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859836.png)
![(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B2859837.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2859839.png)

![3-Chloro-1-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)
![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2859843.png)